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Compound of Interest

Compound Name: 5-Bromopyridazin-3-amine

Cat. No.: B1445318

Disclaimer: This technical guide provides a predicted spectroscopic analysis for 5-
Bromopyridazin-3-amine (CAS 1187237-00-8). As of the date of publication, experimental
spectroscopic data for this compound is not readily available in the public domain. The data
and interpretations presented herein are expert estimations derived from foundational
spectroscopic principles and comparative analysis with structurally related analogs. This
document is intended for research and development professionals and should be used as a
reference for characterization, with the understanding that all data requires experimental
verification.

Introduction: The Need for Characterization

5-Bromopyridazin-3-amine is a substituted pyridazine, a class of nitrogen-containing
heterocycles of significant interest in medicinal chemistry and materials science.[1][2] The
precise arrangement of the electron-donating amine group and the electron-withdrawing
bromine atom on the electron-deficient pyridazine ring creates a unique electronic and
structural profile. Accurate structural confirmation and purity assessment are paramount for any
research or drug development application. Spectroscopic techniques such as Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the
necessary tools for this rigorous characterization.

This guide offers a detailed predictive overview of the expected *H NMR, 13C NMR, MS, and IR
data for 5-Bromopyridazin-3-amine. The causality behind each predicted value is explained,
providing a logical framework for researchers to interpret their own future experimental findings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 5-
Bromopyridazin-3-amine, *H and 3C NMR will confirm the substitution pattern and electronic
environment of the pyridazine ring.

Predicted *H NMR Spectrum

The pyridazine ring of 5-Bromopyridazin-3-amine contains two aromatic protons. Their
chemical shifts are influenced by the adjacent nitrogen atoms, the bromine atom, and the
amino group. The nitrogens are strongly electron-withdrawing, which deshields adjacent
protons, moving their signals downfield.[3]

o Proton H-4: This proton is positioned between the electron-donating amino group (-NHz) and
the electron-withdrawing bromine atom (-Br). The donating effect of the amine will shield this
proton (shift it upfield), while the inductive effect of the bromine will deshield it.

e Proton H-6: This proton is adjacent to a ring nitrogen and ortho to the bromine atom, leading
to significant deshielding.

Based on data for analogous substituted pyridazines, we can predict the following spectrum,
likely recorded in a solvent like DMSO-de to ensure solubility and clear observation of the
amine protons.[4]

Table 1: Predicted *H NMR Data for 5-Bromopyridazin-3-amine (in DMSO-ds)

. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . Lo
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-4 ~7.0-7.3 Doublet (d) ~2.5-3.0
H-6 ~8.5-8.8 Doublet (d) ~25-3.0

| -NH2 | ~6.5 - 7.0 | Broad Singlet (br s) | - |

Rationale: The H-6 proton is predicted to be significantly downfield due to its proximity to the
electronegative nitrogen and bromine. The H-4 proton is expected to be more upfield. The two
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aromatic protons should appear as doublets due to coupling to each other. The amine protons
typically appear as a broad singlet that may exchange with D20.[5]

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of 5-Bromopyridazin-3-amine with proton labels.

Predicted **C NMR Spectrum

The 3C NMR spectrum will reveal four distinct signals for the carbon atoms of the pyridazine
ring. The chemical shifts are heavily influenced by the attached substituents and the ring
nitrogens.

e C-3: Attached to the electron-donating amino group, this carbon will be shielded relative to
other carbons bonded to nitrogen.

o C-5: Directly bonded to bromine, this carbon will be significantly influenced by the halogen's
inductive effect.

e C-4 & C-6: These carbons are primarily influenced by their position relative to the two
nitrogen atoms. C-6, being adjacent to a nitrogen and ortho to the bromine, is expected to be
more deshielded than C-4.[6]

Table 2: Predicted 13C NMR Data for 5-Bromopyridazin-3-amine (in DMSO-de)

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-3 (C-NH2) ~158 - 162
C-4 ~120-124
C-5 (C-Br) ~115 - 120
| C-6 | ~145 - 150 |

Rationale: The chemical shifts for unsubstituted pyridazine are approximately 4 150.9 (C3/C6)
and 6 126.8 (C4/C5).[7] The amino group at C-3 will cause a significant downfield shift due to
its resonance effect in this electron-poor system. The bromine at C-5 will have a complex
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effect, but typically carbons bearing bromine in aromatic systems appear in the & 110-125 ppm
range. The predicted shifts reflect these combined substituent effects.[8]

NMR Spectroscopy: Experimental Protocol

Diagram 2: NMR Sample Preparation and Analysis Workflow

1. Sample Weighing
(5-10 mg of compound)

2. Dissolution
(0.6-0.7 mL of deuterated solvent, e.g., DMSO-de)

3. Transfer to NMR Tube
(Standard 5 mm tube)
4. Instrument Setup
(Tune & Shim Spectrometer)
5. 'H Spectrum Acquisition 6. 13C Spectrum Acquisition
(Standard pulse sequence) (Proton-decoupled pulse sequence)

7. Data Processing
(Fourier Transform, Phasing, Baseline Correction)

:

8. Spectral Analysis
(Peak picking, Integration, Assignment)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.
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e Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromopyridazin-3-amine.

o Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds) inside a clean, dry vial. Vortex briefly to ensure complete
dissolution.

o Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

e Instrumentation: Insert the tube into the NMR spectrometer. The instrument should be tuned
and the magnetic field shimmed to optimize homogeneity for the specific solvent.

e 1H NMR Acquisition: Acquire a one-dimensional *H NMR spectrum using a standard single-
pulse experiment. A sufficient number of scans should be averaged to achieve an adequate
signal-to-noise ratio.

e 13C NMR Acquisition: Following proton NMR, acquire a proton-decoupled 3C NMR spectrum.
This typically requires a larger number of scans due to the low natural abundance of the 13C
isotope.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase correction and baseline correction to obtain the final spectrum.

e Analysis: Analyze the processed spectrum by referencing it to the residual solvent peak,
picking peaks, and integrating the signals (for *H NMR).

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental
composition of a compound. The fragmentation pattern offers valuable clues about its structure.

Predicted Mass Spectrum (Electron lonization - El)

For 5-Bromopyridazin-3-amine (CsH4BrNs), the most crucial feature will be the isotopic
signature of bromine. Bromine has two major isotopes, 7°Br and 8Br, in nearly a 1:1 ratio. This
results in two molecular ion peaks (M* and M+2) of almost equal intensity, separated by 2 m/z
units.[9]
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The fragmentation of the pyridazine ring typically involves the loss of stable neutral molecules

like N2 and HCN.[10][11]

Table 3: Predicted Key lons in the El Mass Spectrum

m/z (for 7°Br | 8'Br)

Predicted Identity Rationale for Formation

1731175 [M]+ Molecular lon
Loss of a nitrogen molecule
145/ 147 [M - N2]* S
from the pyridazine ring
94 [M - Br]* Loss of the bromine radical
Subsequent loss of HCN from
67 [CsH3N]*

the [M - Br]* fragment

| 52 | [CaHa4]* | Loss of N2 from the [M - Br]* fragment |

Rationale: The molecular ion is expected to be prominent. The expulsion of Nz is a

characteristic fragmentation pathway for the pyridazine ring system.[12] Cleavage of the C-Br

bond is also a highly probable event.

Diagram 3: Predicted Fragmentation Pathway of 5-Bromopyridazin-3-amine

[CaHa7°/81BrNs]*
m/z 173/175
(Molecular Ion)

[CaHaN3]*
m/z 94

[CaHa7°/81BrN]*
m/z 145/147

HCN

[CsH3N]+
m/z 67
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Caption: Key predicted fragmentation steps for 5-Bromopyridazin-3-amine.

Mass Spectrometry: Experimental Protocol

o Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a
volatile solvent like methanol or acetonitrile) into the mass spectrometer. For EI-MS, a direct
insertion probe or GC inlet can be used.

« lonization: The sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV) in the ion source. This causes ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: An electron multiplier or similar detector records the abundance of each ion.

» Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of
relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Infrared Spectrum

For 5-Bromopyridazin-3-amine, the key absorptions will be from the N-H bonds of the primary
amine, the C=N and C=C bonds of the aromatic ring, and the C-Br bond.

Table 4: Predicted Characteristic IR Absorption Bands
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Wavenumber . . . . .
( 1 Vibration Type Functional Group Predicted Intensity
cm-

N-H Asymmetric & Primary Aromatic .
3450 - 3300 . . Medium
Symmetric Stretch Amine

3100 - 3000 C-H Aromatic Stretch Pyridazine Ring Medium-Weak
1650 - 1580 N-H Bend (Scissoring)  Primary Amine Medium-Strong
C=C and C=N Ring )
1600 - 1450 Aromatic Heterocycle Strong
Stretch
1335 - 1250 C-N Stretch Aromatic Amine Strong
~1050 C-Br Stretch Aryl Bromide Medium

| 910 - 665 | N-H Wag | Primary Amine | Strong, Broad |

Rationale: Primary aromatic amines typically show two distinct N-H stretching bands.[13] The
N-H bending vibration is also a characteristic and often strong absorption.[7] The pyridazine
ring will have several C=C and C=N stretching vibrations in the fingerprint region.[14] The C-N
stretch for aromatic amines is typically strong and appears in the 1335-1250 cm~? range.[15]

Infrared Spectroscopy: Experimental Protocol (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR
spectra of solid samples.

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

e Background Scan: Record a background spectrum of the empty ATR accessory. This is
crucial as it will be subtracted from the sample spectrum to remove contributions from
atmospheric CO2z and Hz20.

o Sample Application: Place a small amount of the solid 5-Bromopyridazin-3-amine powder
directly onto the ATR crystal.
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o Apply Pressure: Use the pressure clamp to press the sample firmly and evenly against the
crystal surface to ensure good contact.

o Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added
to improve the signal-to-noise ratio.

o Data Analysis: The software will automatically subtract the background spectrum. The
resulting transmittance or absorbance spectrum can then be analyzed for characteristic
absorption bands.

o Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR
crystal thoroughly.

Conclusion

This guide provides a robust, albeit predictive, framework for the spectroscopic characterization
of 5-Bromopyridazin-3-amine. The predicted NMR, MS, and IR data, grounded in established
spectroscopic principles and comparisons with analogous compounds, offer a valuable starting
point for researchers. The detailed experimental protocols provide a self-validating system for
obtaining high-quality data. It is imperative that these predictions are confirmed through
empirical measurement to ensure the unequivocal identification and characterization of this
compound in future scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. AReview on Recent Advances in Nitrogen-Containing Molecules and Their Biological
Applications - PMC [pmc.ncbi.nim.nih.gov]

e 2. mdpi.com [mdpi.com]

o 3. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1445318?utm_src=pdf-body
https://www.benchchem.com/product/b1445318?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7221918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7221918/
https://www.mdpi.com/1424-8247/16/2/299
https://www.chemicalbook.com/SpectrumEN_289-80-5_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by
signal amplification by reversible exchange - PMC [pmc.ncbi.nim.nih.gov]

5. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic
Scholar [semanticscholar.org]

6. cdnsciencepub.com [cdnsciencepub.com]
7. Pyridazine(289-80-5) 13C NMR [m.chemicalbook.com]

8. [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen
Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]

9. researchgate.net [researchgate.net]
10. researchgate.net [researchgate.net]
11. pubs.aip.org [pubs.aip.org]

12. Electrospray ionization—tandem mass spectrometric study of fused nitrogen-containing
ring systems - PMC [pmc.ncbi.nlm.nih.gov]

13. orgchemboulder.com [orgchemboulder.com]
14. researchgate.net [researchgate.net]
15. uanlch.vscht.cz [uanich.vscht.cz]

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromopyridazin-3-amine: A
Predictive and Interpretive Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1445318#spectroscopic-data-of-5-bromopyridazin-3-
amine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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